3-Chloro-5-iodo-1-methylpyridin-2(1H)-one
Overview
Description
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one typically involves halogenation reactions. One possible route is the chlorination of 5-iodo-1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-bromo-1-methylpyridin-2(1H)-one
- 3-Chloro-5-fluoro-1-methylpyridin-2(1H)-one
- 3-Iodo-5-chloro-1-methylpyridin-2(1H)-one
Uniqueness
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine substituents, which can impart distinct reactivity and properties compared to compounds with other halogen substituents. This uniqueness can be leveraged in designing molecules with specific desired characteristics.
Biological Activity
3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features chlorine and iodine substituents that enhance its reactivity and binding affinity to various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C6H5ClINO. The presence of halogen atoms contributes to its unique chemical properties, affecting its interaction with biological molecules.
Property | Value |
---|---|
Molecular Formula | C6H5ClINO |
Molecular Weight | 227.47 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The halogen and methyl groups enhance its binding affinity, which can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymatic activity by occupying active sites or altering receptor functions.
- Receptor Interaction : It may interact with critical residues in receptors, influencing their functionality.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that halogenated pyridine derivatives often possess antibacterial and antifungal activities due to their structural characteristics.
Anticancer Potential
Preliminary studies suggest that this compound may serve as a lead for developing anticancer agents. Its ability to inhibit specific signaling pathways could be leveraged in cancer therapy.
Study 1: Antimicrobial Evaluation
In vitro tests conducted on this compound revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .
Study 2: Anticancer Activity
A study focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The compound induced apoptosis in malignant cells, suggesting its potential as a therapeutic agent .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Binding Affinity : Enhanced binding affinity to target enzymes was observed, which may lead to significant modulation of metabolic pathways .
- Selectivity : The compound exhibited selective inhibition in cellular assays, demonstrating more than ten-fold selectivity against certain pathways .
- Structural Uniqueness : The specific combination of chlorine and iodine substituents allows for distinct reactivity patterns compared to similar compounds .
Properties
IUPAC Name |
3-chloro-5-iodo-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGAHZEYICTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630733 | |
Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-68-9 | |
Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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